molecular formula C10H16N2 B8775034 2-Pyridinepentanamine CAS No. 59082-57-4

2-Pyridinepentanamine

Cat. No.: B8775034
CAS No.: 59082-57-4
M. Wt: 164.25 g/mol
InChI Key: DEDKVPFRCKCITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinepentanamine is a nitrogen-containing organic compound characterized by a pyridine ring substituted with a pentanamine chain. Its CAS registry number (85635-01-4) confirms its identity as a distinct entity .

Properties

CAS No.

59082-57-4

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

5-pyridin-2-ylpentan-1-amine

InChI

InChI=1S/C10H16N2/c11-8-4-1-2-6-10-7-3-5-9-12-10/h3,5,7,9H,1-2,4,6,8,11H2

InChI Key

DEDKVPFRCKCITM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds with structural or functional similarities to 2-pyridinepentanamine. Below is a comparative analysis:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula XlogP3 (Lipophilicity) Key Features/Applications
This compound 85635-01-4 C₁₀H₁₅N₃ (inferred) Not reported Pyridine core with pentanamine; potential ligand or intermediate
2-Pyridinebutanamine 85634-86-2 C₉H₁₃N₃ 0.2 Lower lipophilicity; possible use in coordination chemistry
Phenyl(pyridin-2-yl)methanamine 188670-06-6 C₁₂H₁₂N₂ Not reported Aromatic substitution; may serve as a chiral building block
2-Pentanamine 63493-28-7 C₅H₁₃N Not reported Simple aliphatic amine; lacks pyridine ring, limiting aromatic interactions

Key Findings:

Unlike phenyl(pyridin-2-yl)methanamine, which incorporates a phenyl group, this compound lacks aromatic substituents, which could reduce steric hindrance in reactions .

Lipophilicity :

  • The XlogP3 value for 2-pyridinebutanamine (0.2) suggests moderate hydrophilicity, likely due to the pyridine ring’s polarity. This property may differ in this compound due to the extended alkyl chain .

Functional Applications: 2-Pentanamine (a non-pyridine analog) is primarily used in industrial synthesis, whereas pyridine-containing amines are explored in drug discovery and catalysis due to their electron-rich aromatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.